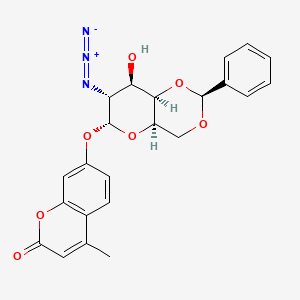

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

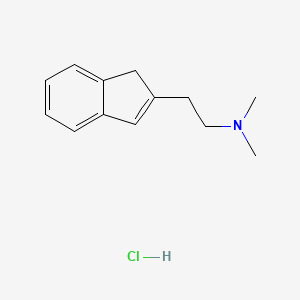

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is a fluorogenic substrate that reacts with beta D galactosidase to produce light . This product is useful for diagnostics, conjugate production, and other applications . It provides a convenient means of detecting beta D galactosidase activity in cell culture media and can be used as a chromogenic substrate for the detection of enzymes involved in glycosylation reactions . It is also used to detect staining by bioluminescence .

Molecular Structure Analysis

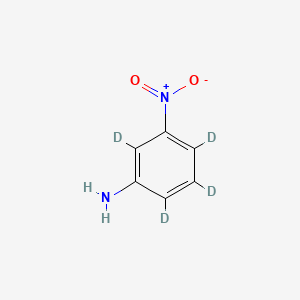

The molecular formula of this compound is C23H21N3O7 . The molecular weight is 451.43 g/mol . The IUPAC name is 7- [ [ (2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one .Physical And Chemical Properties Analysis

The InChI Key of this compound is MYWUUBHOPGUEKN-IYGHGDFISA-N . The Canonical SMILES is CC1=CC (=O)OC2=C1C=CC (=C2)O [C@@H]3 [C@@H] ( [C@H] ( [C@@H]4 [C@H] (O3)CO [C@@H] (O4)C5=CC=CC=C5)O)N= [N+]= [N-] .Scientific Research Applications

Synthesis and Screening Applications

Azide- and amine-substituted sugars, including derivatives of methylumbelliferyl glycosides, have been synthesized for use in the screening of glycosidase libraries. These compounds serve as substrates to identify enzymes capable of processing modified sugars, facilitating the assembly of libraries of derivatives using click chemistry or simple amine coupling approaches (Hongming Chen & S. Withers, 2018).

Enzymatic Rate Constant Determination

Isomeric 4-methylumbelliferyl-alpha-D-N-acetylneuraminylgalactopyranosides have been synthesized to serve as natural sialoside analogues. These compounds are utilized in continuous assays of sialidase activity, offering a method to detect hydrolysis facilitated by UV/Vis or fluorescence spectroscopy. This approach simplifies the characterization of sialidase activity with natural sialoside linkages (D. Indurugalla, Jacqueline N. Watson, & A. J. Bennet, 2006).

Enzyme Substrate Development

The development of specific enzyme substrates, such as those for identifying Clostridium perfringens, demonstrates the utility of modified glycosides. Compounds like 4-methylumbelliferyl phosphate (MUP) have been used to reduce the identification time for C. perfringens from 48 to 4 hours, showcasing the efficiency of these substrates in microbiological assays (Philip W. Adcock & C. Saint, 2001).

Glycosylation Techniques

Research into glycosylation techniques has also benefited from the use of azido-deoxy sugars. Efficient methods for the synthesis of 3-azido-3-deoxy-beta-D-galactopyranosides highlight the versatility of these compounds in the creation of glycosidic bonds, with potential applications in the synthesis of complex oligosaccharides and glycoconjugates (Christopher T Oberg et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is the enzyme beta D galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-D-galactosides into monosaccharides during metabolism .

Mode of Action

This compound acts as a fluorogenic substrate for beta D galactosidase . When the enzyme interacts with this compound, it catalyzes a reaction that results in the production of light .

Biochemical Pathways

The compound is involved in the glycosidase activity pathway . It serves as a substrate for enzymatic reactions, facilitating the assessment and quantification of glycosidase activity . This is particularly important in the context of lysosomal storage disorders and metabolic anomalies .

Result of Action

The interaction of this compound with beta D galactosidase results in the production of light . This light production can be used as a measure of the activity of the enzyme, providing a useful tool for diagnostics and research .

Future Directions

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is widely used in the biomedical industry . Its profound importance lies in its capacity to serve as a substrate for enzymatic reactions, thereby facilitating the assessment and quantification of glycosidase activity . More specifically, it exhibits selectivity towards enzymes intricately involved in afflictions characterized by lysosomal storage disorders and metabolic anomalies . Therefore, it could be further explored for its potential applications in these areas.

Properties

IUPAC Name |

7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWUUBHOPGUEKN-IYGHGDFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858110 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147438-59-2 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)